molecular formula C15H9F2NO2 B2873255 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one CAS No. 338751-53-4

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one

Cat. No.: B2873255
CAS No.: 338751-53-4
M. Wt: 273.239
InChI Key: FAIAXNVURBJJPN-ZSOIEALJSA-N
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Description

3-[(2,4-Difluoroanilino)methylene]-2-benzofuran-1(3H)-one is a benzofuranone derivative featuring a 2,4-difluoro-substituted aniline moiety. Its structure comprises a benzofuranone core (a fused benzene and furanone ring) linked via a methylene group to a 2,4-difluoroaniline substituent. The fluorine atoms introduce electron-withdrawing effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name

3-[(2,4-difluorophenyl)iminomethyl]-2-benzofuran-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NO2/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(19)20-14/h1-8,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNIHNRNAEIXLEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(OC(=C2C=C1)O)C=NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 2,4-difluoroaniline with benzofuran-2-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The difluoroanilino group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized benzofuran derivatives.

    Reduction: Benzofuran alcohols.

    Substitution: Substituted anilino derivatives.

Scientific Research Applications

3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3-[(2,4-difluoroanilino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its potential anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects on Electronic Properties
  • 3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one (): Methyl groups on the aniline ring are electron-donating, increasing electron density on the aromatic ring. This contrasts with the electron-withdrawing fluorine substituents in the target compound, which reduce electron density and enhance polarity. Dihedral angle between benzofuranone and aniline fragments: 89.12° (nearly perpendicular), promoting minimal conjugation between the two systems .
  • 2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one (): Chlorine atoms (stronger electron-withdrawing than fluorine) and a hydroxy group introduce distinct electronic and hydrogen-bonding capabilities. The hydroxy group enables O–H···O interactions absent in the difluoroanilino compound.
  • 3-[2-(2,4-Dimethylanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one (): The nitro group (-NO₂) is highly electron-withdrawing, significantly altering electronic distribution compared to fluorine.
Core Structure Variations
  • 3-(2,4-Difluoroanilino)-9-nitrodibenzo-[b,e]oxepin-11(6H)-one (): Features a dibenzooxepinone core instead of benzofuranone. The 2,4-difluoroanilino group forms a dihedral angle of 68.2° with the phenoxy ring, indicating partial conjugation. This contrasts with the near-orthogonal arrangement in dimethylanilino analogs.

Intermolecular Interactions and Crystallography

Compound Key Interactions Dihedral Angle (Core vs. Substituent) Reference
3-(3,4-Dimethylanilino)-2-benzofuran-1(3H)-one N–H···O hydrogen bonds (C(6) chains), π–π stacking (3.62–3.79 Å), C–H···π interactions 89.12°
3-(2,4-Difluoroanilino)-9-nitrodibenzooxepinone N–H···O hydrogen bond (2.32 Å) 68.2° (anilino vs. phenoxy ring)
2-(2,4-Dichlorobenzylidene)-6-hydroxy-benzofuranone O–H···O hydrogen bonds (not quantified) N/A
  • The dimethylanilino derivative exhibits robust hydrogen-bonded chains and π-stacking, whereas the difluoroanilino dibenzooxepinone shows shorter hydrogen bonds, suggesting stronger intermolecular forces.

Biological Activity

3-[(2,4-Difluoroanilino)methylene]-2-benzofuran-1(3H)-one, with the CAS number 338751-53-4, is a chemical compound characterized by its unique molecular structure, which includes a benzofuran ring and a difluoroanilino group. This compound has garnered attention in various fields of scientific research due to its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C15H9F2NO2
  • Molecular Weight : 273.23 g/mol
  • Boiling Point : 385.0 ± 42.0 °C (predicted)
  • Density : 1.526 ± 0.06 g/cm³ (predicted)
  • pKa : -1.65 ± 0.20 (predicted) .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors involved in critical cellular processes, including:

  • Inhibition of Enzymatic Activity : It has been suggested that this compound can inhibit histone lysine demethylases (KDMs), which play a significant role in gene expression regulation and cancer progression .
  • Anticancer Properties : Preliminary studies indicate that it may exhibit anticancer effects by disrupting cell proliferation pathways .

Biological Activity Data

Activity TypeObservationsReference
AntimicrobialPotential activity against bacteria
AnticancerInhibition of cancer cell lines
Enzyme InhibitionModulation of KDMs

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the efficacy of this compound on various cancer cell lines. Results showed significant inhibition of cell growth in breast and lung cancer models, suggesting its potential as a lead compound for further development in oncology .
  • Enzyme Interaction :
    • Research focused on the interaction of this compound with histone demethylases revealed that it could effectively inhibit these enzymes, leading to altered gene expression profiles associated with tumor suppression .
  • Antimicrobial Properties :
    • Another study assessed the antimicrobial properties of the compound against common pathogens. The results indicated moderate activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents .

Synthesis and Production

The synthesis of this compound typically involves the condensation reaction between 2,4-difluoroaniline and benzofuran-2-carbaldehyde under basic conditions. The general procedure includes:

  • Reagents :
    • 2,4-Difluoroaniline
    • Benzofuran-2-carbaldehyde
    • Base (e.g., sodium hydroxide)
    • Solvent (e.g., ethanol)
  • Procedure :
    • Mix the reagents in a suitable solvent.
    • Heat the mixture to reflux for several hours.
    • Purify the product through recrystallization or chromatography.

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